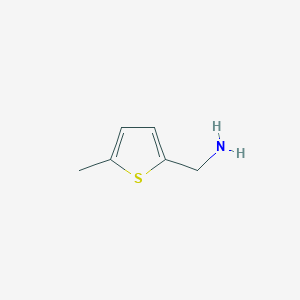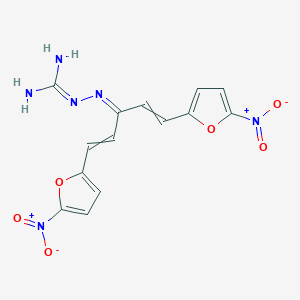
2-(Cyanomethyl)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H6N2O4. It is a yellow crystalline powder that is commonly used in scientific research applications. This compound has been shown to have various biochemical and physiological effects, making it an important tool in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-5-nitrobenzoic acid is not fully understood, but it is believed to act as a pH-sensitive fluorescent dye that can be used to monitor changes in intracellular pH. It has also been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
2-(Cyanomethyl)-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Cyanomethyl)-5-nitrobenzoic acid in lab experiments is its fluorescent properties, which make it easy to monitor changes in intracellular pH. It is also relatively easy to synthesize and is readily available. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(Cyanomethyl)-5-nitrobenzoic acid. One area of interest is the development of new drugs based on its inhibitory effects on certain enzymes. Another area of interest is the use of this compound as a pH-sensitive fluorescent probe for monitoring intracellular pH in live cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 2-(Cyanomethyl)-5-nitrobenzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 70-80°C for several hours until the desired product is obtained.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-5-nitrobenzoic acid has been extensively used in scientific research as a tool for studying various biological processes. It is commonly used as a fluorescent probe for measuring intracellular pH and as a pH indicator in biochemical assays. It has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
104825-25-4 |
|---|---|
Nombre del producto |
2-(Cyanomethyl)-5-nitrobenzoic acid |
Fórmula molecular |
C9H6N2O4 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13) |
Clave InChI |
NPFAMTRBOLBFAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |
Sinónimos |
Benzoic acid, 2-(cyanomethyl)-5-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)








